molecular formula C7H12Cl2N4O2 B13627309 methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride

methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride

Cat. No.: B13627309
M. Wt: 255.10 g/mol
InChI Key: KLJMCWMQPYFWRM-UHFFFAOYSA-N
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Description

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dichloromethane at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Scientific Research Applications

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival. The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylatedihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug design and development .

Properties

Molecular Formula

C7H12Cl2N4O2

Molecular Weight

255.10 g/mol

IUPAC Name

methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C7H10N4O2.2ClH/c1-13-7(12)6-10-9-5-4-8-2-3-11(5)6;;/h8H,2-4H2,1H3;2*1H

InChI Key

KLJMCWMQPYFWRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C2N1CCNC2.Cl.Cl

Origin of Product

United States

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